4-Bromo-2-methyl-1-nitrobenzene 4-Bromo-2-methyl-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 52414-98-9
VCID: VC7804832
InChI: InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

4-Bromo-2-methyl-1-nitrobenzene

CAS No.: 52414-98-9

Cat. No.: VC7804832

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-1-nitrobenzene - 52414-98-9

Specification

CAS No. 52414-98-9
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 4-bromo-2-methyl-1-nitrobenzene
Standard InChI InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Standard InChI Key PAHAIHXVVJMZKU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Introduction

Structural Identification and Nomenclature

4-Bromo-2-methyl-1-nitrobenzene belongs to the class of nitroaromatic compounds, where substituents are positioned at the 1-, 2-, and 4-positions of the benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement:

  • Nitro group (-NO2_2): Position 1.

  • Methyl group (-CH3_3): Position 2.

  • Bromine atom (-Br): Position 4.

The compound’s SMILES notation (Cc1cc(c(c(c1)[N+](=O)[O])Br\text{C}c1cc(c(c(c1)[N+](=O)[O-])Br) and InChiKey (KZNXALJXBRSMFL-UHFFFAOYSA-N\text{KZNXALJXBRSMFL-UHFFFAOYSA-N}) further clarify its stereochemical configuration . Notably, its structural isomer, 4-bromo-1-methyl-2-nitrobenzene (CAS 60956-26-5), differs in substituent positioning, resulting in distinct properties such as a lower melting point (47 \, ^\circ\text{C}) .

Synthesis and Manufacturing Processes

The synthesis of 4-bromo-2-methyl-1-nitrobenzene often involves multi-step reactions, as detailed in patent CN102718659A . A representative method includes:

Key Steps in Synthesis:

  • Alkylation and Nitration:

    • 2-Chloro-4-bromo-6-nitrotoluene reacts with sodium metal in cyclohexane at 0 \, ^\circ\text{C}, forming 4-bromo-2-nitrotolyl sodium.

    • Rearrangement at 40 \, ^\circ\text{C} yields 4-bromo-2-nitrobenzyl sodium.

  • Carboxylation:

    • Introduction of carbon dioxide (0.8L/min0.8 \, \text{L/min}) at 45 \, ^\circ\text{C} produces sodium 4-bromo-2-nitrophenylacetate.

  • Acidification and Purification:

    • Acidification with hydrochloric acid followed by ether extraction yields 4-bromo-2-nitrophenylacetic acid (96.4% purity) .

Table 1: Synthetic Conditions and Yields

StepTemperature (°C)ReagentsYield (%)
Alkylation0–15Na, cyclohexane
Rearrangement40
Carboxylation45CO2_296.4
Acidification25HCl, ether

Physical and Chemical Properties

4-Bromo-2-methyl-1-nitrobenzene exhibits properties critical for its handling and application:

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC7H6BrNO2\text{C}_7\text{H}_6\text{BrNO}_2
Molecular Weight216.032 g/mol
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3
Boiling Point265.4 \pm 20.0 \, ^\circ\text{C}
Melting Point53–55 \, ^\circ\text{C}
Flash Point114.3 \pm 21.8 \, ^\circ\text{C}

The compound’s stability under standard conditions and solubility in organic solvents like ether and cyclohexane facilitate its use in synthetic protocols .

Applications in Research and Industry

4-Bromo-2-methyl-1-nitrobenzene serves as a versatile intermediate in diverse fields:

Synthetic Chemistry

The compound is pivotal in constructing complex molecules, including pharmaceuticals (e.g., antimicrobial agents) and agrochemicals. Its bromine and nitro groups enable nucleophilic substitution and reduction reactions, respectively .

Material Science

Incorporating the compound into polymers enhances thermal stability and chemical resistance, making it suitable for high-performance materials in aerospace and electronics .

Analytical Chemistry

As a chromatographic standard, it aids in quantifying nitroaromatic contaminants in environmental samples .

Biological Research

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain under investigation .

Environmental Studies

Researchers utilize the compound to model nitroaromatic degradation pathways, informing bioremediation strategies for industrial pollutants .

Analytical Characterization Techniques

Advanced techniques ensure precise identification and purity assessment:

  • Mass Spectrometry (MS): Confirms molecular weight (m/z=216.032m/z = 216.032) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals aromatic proton signals at δ7.58.2ppm\delta 7.5–8.2 \, \text{ppm} .

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>96%) using reverse-phase columns .

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